molecular formula C14H19FN2S B215746 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B215746
M. Wt: 266.38 g/mol
InChI Key: JFEXWMPLKSPDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play an important role in gene transcription and have been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases. In

Mechanism of Action

BET proteins contain two bromodomains that bind to acetylated lysine residues on histones, allowing for the recruitment of transcriptional machinery and the activation of gene expression. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have a selective effect on BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been well-tolerated and has not shown any significant toxicity. In addition to its anti-tumor and anti-inflammatory effects, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell disease and heart failure.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is its high selectivity for BET proteins, which allows for a more targeted approach to gene regulation. Another advantage is its potential for use in combination with other therapies, such as chemotherapy and immunotherapy. However, one limitation is the need for further optimization of the synthesis method to improve the yield and scalability of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea production. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea in humans.

Future Directions

For 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea research include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential for use in combination with other therapies. Other areas of research include the identification of biomarkers that can predict response to 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea treatment and the development of more potent and selective BET inhibitors. Overall, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea shows great promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves several steps, including the reaction of 4-fluorophenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylphenylacetic acid with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is typically greater than 95%.

Scientific Research Applications

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea inhibits the binding of BET proteins to acetylated histones, leading to decreased expression of genes involved in cell proliferation and inflammation. In vivo studies have demonstrated that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.

properties

Product Name

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Molecular Formula

C14H19FN2S

Molecular Weight

266.38 g/mol

IUPAC Name

1-cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H19FN2S/c15-12-7-5-11(6-8-12)9-10-16-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,16,17,18)

InChI Key

JFEXWMPLKSPDOA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

Canonical SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.